![molecular formula C19H23N5O3 B2539976 3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-59-3](/img/structure/B2539976.png)
3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a derivative of the pyrimidine dione family. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed. These compounds exhibit a pyrimidine dione core and are substituted with various functional groups that can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives typically involves multi-step reactions that may include cycloaddition reactions. For instance, the synthesis of a pyrrolopyrimidine derivative is described where a furan dione compound is reacted with phenyl isocyanate in a low-temperature reaction to yield a molecule with a pyrrolopyrimidine core and multiple phenyl and methoxyphenyl substituents . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is characterized by a six-membered pyrimidine ring. In one of the studied compounds, the pyrimidine ring is planar, and there is a significant dihedral angle between this ring and the attached benzene ring . This structural feature is important as it can affect the compound's interaction with biological targets. The dihedral angle and planarity of the rings in the compound of interest would likely be similar, given the structural similarities, and could be crucial for its biological activity.
Chemical Reactions Analysis
The reactivity of pyrimidine dione derivatives can be influenced by the substituents attached to the core structure. The presence of methoxy groups, as seen in the studied compounds, can affect the electron density of the molecule and thus its reactivity . The specific chemical reactions that the compound of interest may undergo have not been detailed in the provided papers, but it can be inferred that the methoxy and methyl groups could participate in various interactions, potentially including hydrogen bonding and hydrophobic interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine dione derivatives are determined by their molecular structure. The crystal structure of one such compound reveals that it belongs to the monoclinic system and has a specific crystallographic configuration . The density and crystal packing can influence the solubility and stability of the compound. Although the exact properties of the compound of interest are not provided, it can be anticipated that its physical and chemical properties would be similar to those of the related compounds studied, with modifications due to the different substituents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-7-4-5-8-14(13)22-9-6-10-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)11-12-27-3/h4-5,7-8H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGJTDRRHGFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
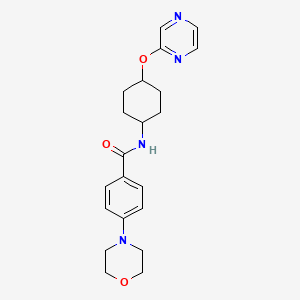
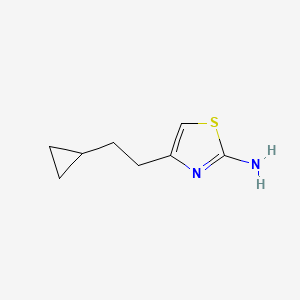
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)
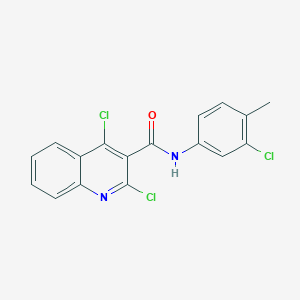
![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)
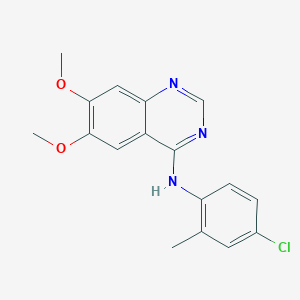
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
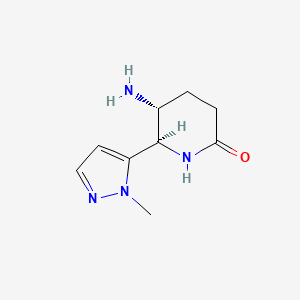

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)
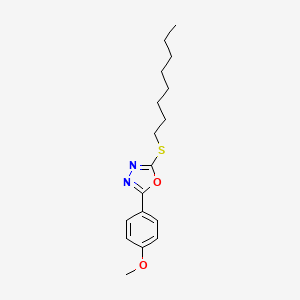
![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)